molecular formula C12H17FN2O2S B13275391 N-(3-Aminopropyl)-N-cyclopropyl-3-fluorobenzene-1-sulfonamide

N-(3-Aminopropyl)-N-cyclopropyl-3-fluorobenzene-1-sulfonamide

Cat. No.: B13275391
M. Wt: 272.34 g/mol
InChI Key: DZPQEWHRLYSXDU-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)-N-cyclopropyl-3-fluorobenzene-1-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a sulfonamide group attached to a fluorobenzene ring, with additional functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminopropyl)-N-cyclopropyl-3-fluorobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-fluorobenzenesulfonyl chloride with cyclopropylamine to form an intermediate sulfonamide. This intermediate is then reacted with 3-aminopropylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminopropyl)-N-cyclopropyl-3-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new sulfonamide derivatives.

Scientific Research Applications

N-(3-Aminopropyl)-N-cyclopropyl-3-fluorobenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-Aminopropyl)-N-cyclopropyl-3-fluorobenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The fluorobenzene ring and cyclopropyl group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine: This compound shares the aminopropyl group but differs in the length and structure of the alkyl chain.

    (3-Aminopropyl)triethoxysilane: Similar in having an aminopropyl group, but it is used primarily for surface modification and silanization.

Uniqueness

N-(3-Aminopropyl)-N-cyclopropyl-3-fluorobenzene-1-sulfonamide is unique due to the presence of the cyclopropyl and fluorobenzene groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and potential for forming specific interactions with biological targets, making it valuable for research and industrial applications.

Properties

Molecular Formula

C12H17FN2O2S

Molecular Weight

272.34 g/mol

IUPAC Name

N-(3-aminopropyl)-N-cyclopropyl-3-fluorobenzenesulfonamide

InChI

InChI=1S/C12H17FN2O2S/c13-10-3-1-4-12(9-10)18(16,17)15(8-2-7-14)11-5-6-11/h1,3-4,9,11H,2,5-8,14H2

InChI Key

DZPQEWHRLYSXDU-UHFFFAOYSA-N

Canonical SMILES

C1CC1N(CCCN)S(=O)(=O)C2=CC=CC(=C2)F

Origin of Product

United States

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